Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features two hydroxyl groups at the 3 and 4 positions, as well as a tert-butyl ester group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 3,4-dihydroxypiperidine-1-carboxylate as a starting material, which is then subjected to various reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate enzyme interactions and receptor binding .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It can be employed in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and tert-butyl ester group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: This compound features an allyl group at the 3 position and a hydroxyl group at the 4 position, similar to tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains an indole ring and a tert-butyl ester group, making it structurally similar.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl groups and a tert-butyl ester group makes it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
RIZGRNBWPJMDKU-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)O |
Origin of Product |
United States |
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